Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. It is characterized by a pyrrole ring fused to a pyridine ring, with a tert-butyl ester group at the carboxylic acid position. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting various biological pathways.
The compound can be synthesized from readily available starting materials through various synthetic routes, including continuous flow methods and traditional batch processes. Research articles have documented its synthesis and biological evaluations, highlighting its significance in pharmaceutical research.
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is classified under:
The synthesis of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate can be achieved through several methods:
The molecular structure of tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate features:
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product formation.
The mechanism of action for tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate is primarily related to its interaction with biological targets such as fibroblast growth factor receptors (FGFRs). The compound may act as an inhibitor by binding to specific sites on these receptors, thereby modulating signaling pathways involved in cell proliferation and differentiation.
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate has several scientific uses:
Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate represents a strategically engineered heterocyclic compound that integrates two privileged pharmacophores: a pyrrole ring fused with a pyridine nucleus (forming a 7-azaindole core) and a tert-butoxycarbonyl (Boc) protective group. This molecular architecture features a bicyclic system with nitrogen atoms at positions 1 (pyrrolic) and 4 (pyridinic), creating distinct electronic properties suitable for directed metalation and electrophilic substitution reactions. The Boc group serves dual roles in synthetic chemistry: it protects the pyrrolic nitrogen during downstream functionalization and enhances the compound's solubility in organic solvents for purification and handling [2] [5]. The methyl substituent at the 3-position provides a site for further derivatization via halogenation, formylation, or cross-coupling reactions, enabling rapid generation of molecular diversity [5] [8]. This structural versatility underpins its utility as a key intermediate for constructing complex drug candidates targeting kinase enzymes and other biological macromolecules.
Table 1: Fundamental Molecular Descriptors of Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃ |
Systematic IUPAC Name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
Molecular Weight | 262.31 g/mol |
SMILES | Cc1cnc2n(cc(CO)c2c1)C(=O)OC(C)(C)C |
InChI Key | DJICFPSXUIFDTJ-UHFFFAOYSA-N |
CAS Registry Number | 1198103-73-9 |
The exploration of pyrrolo[2,3-b]pyridines (7-azaindoles) in pharmaceutical development began in earnest during the late 20th century, driven by their bioisosteric relationship to purine nucleobases. Early research focused on their innate kinase inhibitory properties, as the scaffold effectively mimics the adenine-binding pocket of ATP-dependent enzymes. The strategic incorporation of the tert-butyl carbamate functionality emerged as a solution to challenges associated with N-H reactivity and regioselectivity in the late 1990s, enabling controlled functionalization at the C3 and C5 positions [9]. This advancement catalyzed the synthesis of diverse libraries for high-throughput screening, leading to seminal discoveries. For example, the identification of pyrrolopyridine-based inhibitors of B-Raf kinase in the early 2000s demonstrated unprecedented potency against melanoma-associated V600E mutations, with several candidates advancing to clinical trials [6]. Concurrently, research into Traf2- and Nck-interacting kinase (TNIK) inhibitors revealed that 3-substituted pyrrolo[2,3-b]pyridines could achieve sub-nanomolar IC₅₀ values while modulating interleukin-2 secretion—a key mechanism in inflammatory diseases [3]. The Boc-protected 3-methyl variant has become indispensable in modern medicinal chemistry due to its balanced reactivity, crystallinity, and compatibility with multi-step synthetic routes targeting oncological and immunological disorders.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1